(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide
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Overview
Description
(2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide is a complex organic compound that features a bipyridine moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide typically involves a multi-step process:
Formation of the bipyridine moiety: This step involves the coupling of two pyridine rings, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the chlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the bipyridine core.
Formation of the prop-2-enamide linkage: This step involves the reaction of the intermediate with an appropriate amide precursor under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to the bipyridine moiety, which can exhibit fluorescence upon binding to metal ions.
Medicine
In medicine, (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, affecting various biochemical pathways. The chlorophenyl group may interact with cellular receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-({[2,2’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide: Similar structure but with a different bipyridine substitution pattern.
(2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-bromophenyl)prop-2-enamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
(2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide is unique due to the specific positioning of the bipyridine and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c21-18-4-2-1-3-16(18)5-6-20(25)24-14-15-7-12-23-19(13-15)17-8-10-22-11-9-17/h1-13H,14H2,(H,24,25)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESVYOZSSYSBRM-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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